

3,3'-Diethylthiacarbocyanine iodide CAS number and molecular weight

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Compound of Interest

Compound Name: *3,3'-Diethylthiacarbocyanine
iodide*

Cat. No.: *B7759737*

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In-Depth Technical Guide: 3,3'-Diethylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3'-Diethylthiacarbocyanine iodide**, a versatile fluorescent dye with significant applications in biological research and diagnostics. This document details its fundamental properties, mechanism of action as a membrane potential-sensitive probe, and standardized protocols for its use in cellular analysis.

Core Compound Data

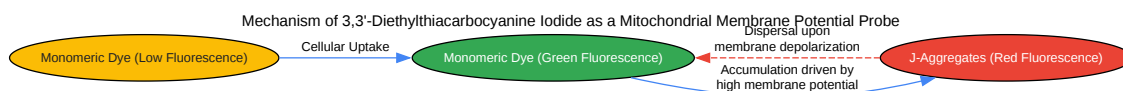
3,3'-Diethylthiacarbocyanine iodide is a lipophilic, cationic cyanine dye widely utilized for its fluorescent properties, which are sensitive to the surrounding environment. This characteristic makes it an invaluable tool for investigating cellular and mitochondrial membrane potential.

Property	Value
CAS Number	905-97-5
Molecular Formula	C ₂₁ H ₂₁ IN ₂ S ₂
Molecular Weight	492.44 g/mol
Appearance	Amber to brown to dark green powder or crystals
Synonyms	DiSC2(3), 3-Ethyl-2-[3-[3-ethyl-2(3H)-benzothiazolylidene]-1-propenyl]benzothiazolium iodide
Excitation Maximum (in Methanol)	Approximately 555-560 nm
Emission Maximum (in Methanol)	Varies with environment

Mechanism of Action as a Membrane Potential Probe

3,3'-Diethylthiacarbocyanine iodide's utility as a membrane potential sensor stems from its cationic nature and lipophilic structure. The dye's fluorescence is highly dependent on its concentration. In aqueous solutions, it exists as monomers and is weakly fluorescent. However, its positive charge drives its accumulation across polarized biological membranes, such as the plasma membrane and, most notably, the inner mitochondrial membrane, in response to the negative membrane potential.

In healthy cells with a high mitochondrial membrane potential, the dye accumulates within the mitochondria at high concentrations. This concentration leads to the formation of J-aggregates, which exhibit a red-shifted fluorescence emission. Conversely, in cells with a depolarized mitochondrial membrane, the dye fails to accumulate, remaining in the cytoplasm as monomers with a green fluorescence emission. The ratio of red to green fluorescence, therefore, serves as a reliable indicator of the mitochondrial membrane potential.



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Caption: Workflow of **3,3'-Diethylthiacarbocyanine Iodide** in response to mitochondrial membrane potential.

Experimental Protocols

The following are generalized protocols for the use of **3,3'-Diethylthiacarbocyanine iodide** in fluorescence microscopy and flow cytometry. Optimization for specific cell types and experimental conditions is recommended.

Preparation of Stock and Working Solutions

- Stock Solution (1-10 mM): Dissolve **3,3'-Diethylthiacarbocyanine iodide** in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to -80°C, protected from light.
- Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration.

Staining Protocol for Fluorescence Microscopy (Adherent Cells)

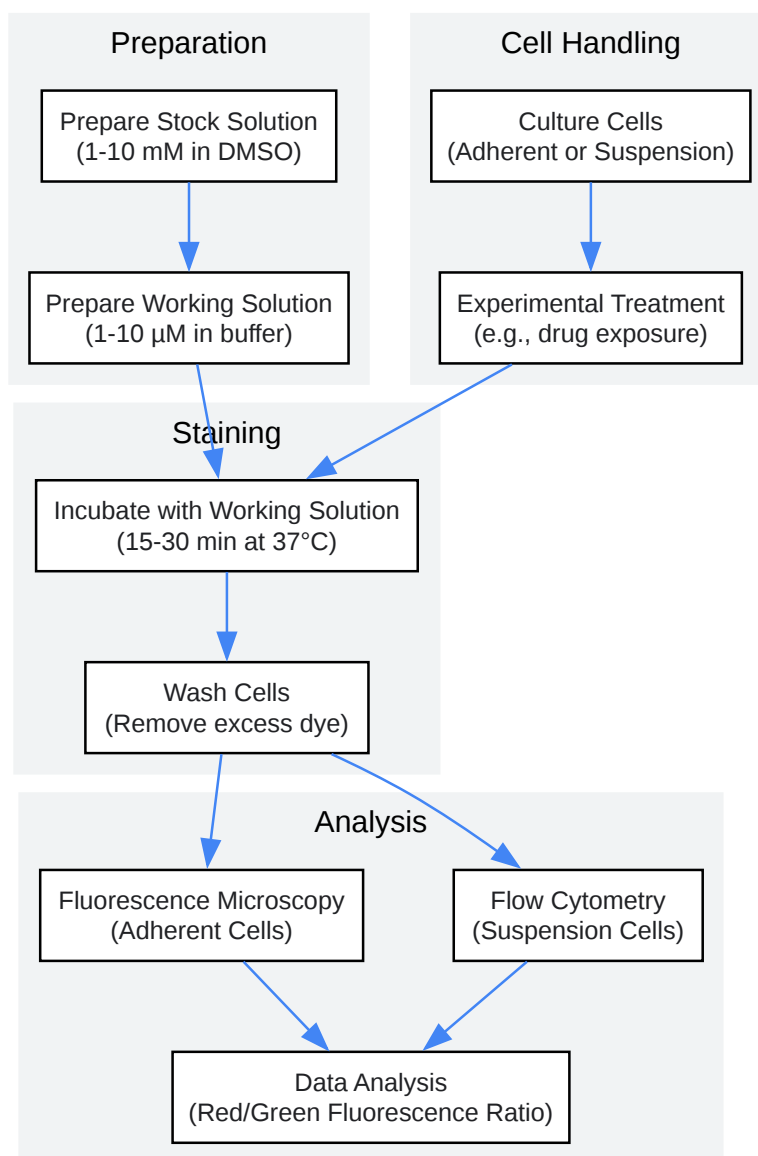
- Cell Culture: Seed cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.
- Treatment: If applicable, treat the cells with the experimental compounds.

- **Staining:** Remove the culture medium and wash the cells once with pre-warmed PBS. Add the **3,3'-Diethylthiacarbocyanine iodide** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
- **Imaging:** Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with filter sets appropriate for detecting green (monomers) and red (J-aggregates) fluorescence.

Staining Protocol for Flow Cytometry (Suspension Cells)

- **Cell Preparation:** Harvest cells and adjust the cell density to approximately 1×10^6 cells/mL in culture medium or PBS.
- **Treatment:** If applicable, treat the cells with the experimental compounds.
- **Staining:** Add the **3,3'-Diethylthiacarbocyanine iodide** working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS or culture medium. Repeat the wash step.
- **Analysis:** Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the samples immediately on a flow cytometer equipped with lasers and filters capable of detecting green and red fluorescence.

Experimental Workflow for Mitochondrial Membrane Potential Assessment



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Caption: A generalized workflow for assessing mitochondrial membrane potential using **3,3'-Diethylthiacarbocyanine iodide**.

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